molecular formula C27H44O7 B101409 Pterosterone CAS No. 18089-44-6

Pterosterone

Cat. No. B101409
CAS RN: 18089-44-6
M. Wt: 480.6 g/mol
InChI Key: UMMBJCYNGLCGEF-OAUIFJKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pterosterone, also known as 7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one, is a natural compound found in various plants and fruits. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Pterosterone has gained attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Hormonal Therapy in Endometrial Cancer

Progesterone receptor signaling in the microenvironment of endometrial cancer plays a critical role in the response to hormonal therapy. Stromal signaling through the progesterone receptor is essential for progesterone's antitumor effects, and epigenetic derepression of stromal progesterone receptor could be a therapeutic target in hormone-refractory endometrial tumors (Janzen et al., 2013).

Prevention of Preterm Birth

Progesterone has been used in preventing preterm birth (PTB), particularly in women with a short cervical length. However, more study is required to identify appropriate candidates and optimal formulations for its use in this context (Tita & Rouse, 2009).

Craniofacial Bone Regeneration

Parathyroid hormone, including signaling at the PTH/PTH-related protein receptor, shows promise in regenerative applications like craniofacial bone formation and tooth development. This could be significant for conditions like osteonecrosis of the jaw (Chan & McCauley, 2013).

Progesterone's Role in Myometrial Cells

Progesterone acts through the nuclear glucocorticoid receptor to suppress inflammatory cytokine-induced prostaglandin synthesis in human term myometrial cells, a mechanism crucial for prolonging gestation in women at risk of preterm labor (Lei et al., 2012).

Anticancer Properties of Pterostilbene

Pterostilbene, a natural compound related to resveratrol, shows anticancer properties. It weakens the antioxidant defenses of aggressive cancer cells by affecting the pituitary gland- and Nrf2-dependent mechanism, which could be significant for sensitizing cancers to therapy (BenllochMaría et al., 2016).

Detection of Phytoecdysteroids in Ticks

Ticks, such as Rhipicephalus sanguineus, can detect phytoecdysteroids like pterosterone. This discovery has implications for understanding the role of ecdysteroids in tick biology and potentially developing repellents or control methods (Soares et al., 2012).

Progesterone's Anticonvulsant Activity

Progesterone's anticonvulsant potency in models of seizures is significant and is not dependent on the progesterone receptor. This suggests that its effects in seizure control are likely due to its conversion to neurosteroids like allopregnanolone (Reddy et al., 2004).

properties

CAS RN

18089-44-6

Product Name

Pterosterone

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-14(2)18(28)12-23(32)26(5,33)22-7-9-27(34)16-10-19(29)17-11-20(30)21(31)13-24(17,3)15(16)6-8-25(22,27)4/h10,14-15,17-18,20-23,28,30-34H,6-9,11-13H2,1-5H3/t15-,17-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1

InChI Key

UMMBJCYNGLCGEF-OAUIFJKNSA-N

Isomeric SMILES

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)O

SMILES

CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O

Canonical SMILES

CC(C)C(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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